molecular formula C8H13N B14439558 7-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine CAS No. 76466-48-3

7-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine

Cat. No.: B14439558
CAS No.: 76466-48-3
M. Wt: 123.20 g/mol
InChI Key: HAHJWJREONMABN-UHFFFAOYSA-N
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Description

7-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine is an organic compound belonging to the class of pyrrolizines. Pyrrolizines are heterocyclic compounds containing a pyrrole ring fused to a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine typically involves cyclization reactions. Another method involves the cyclization of pyrazoles by alkyne groups, catalyzed by gold, and subsequent cyclization by sodium hydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

7-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which allows for diverse chemical reactions and applications. Its ability to undergo various transformations makes it a valuable compound in synthetic chemistry and drug discovery .

Properties

CAS No.

76466-48-3

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

7-methyl-2,3,5,6-tetrahydro-1H-pyrrolizine

InChI

InChI=1S/C8H13N/c1-7-4-6-9-5-2-3-8(7)9/h2-6H2,1H3

InChI Key

HAHJWJREONMABN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCN2CC1

Origin of Product

United States

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